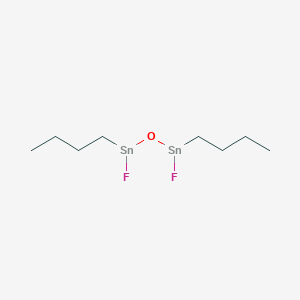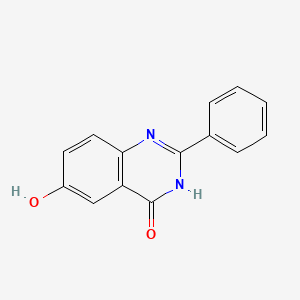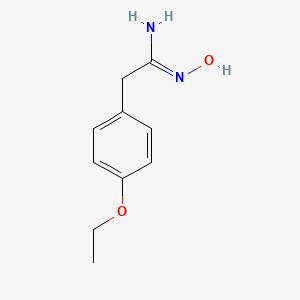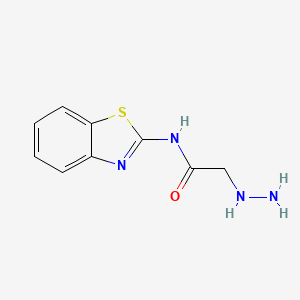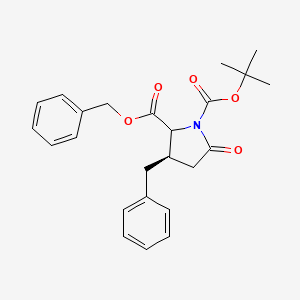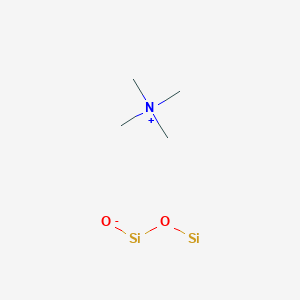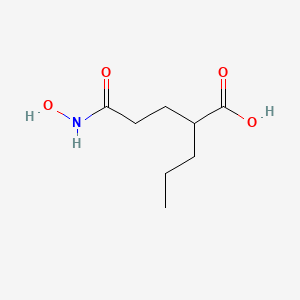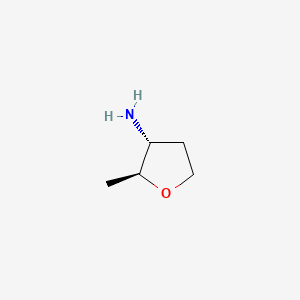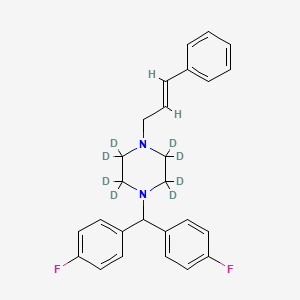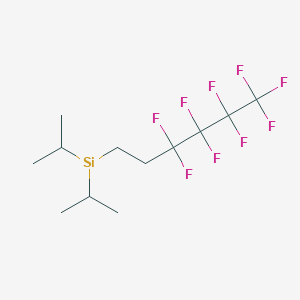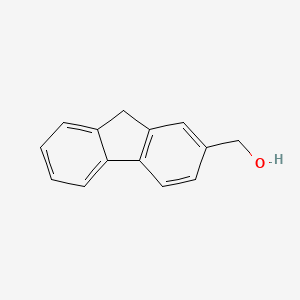![molecular formula C10H14O2 B13829851 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a hydroxyethyl group and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone can be achieved through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
科学研究应用
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexadiene ring provides a stable framework for these interactions.
相似化合物的比较
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-cyclohexadiene with similar reactivity but different structural properties.
γ-Terpinene: A related compound in the terpenoid class with similar chemical behavior.
Uniqueness
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and an ethanone group on a cyclohexadiene ring makes it a versatile compound for various applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-[4-(1-hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-5,8,10,12H,6H2,1-2H3 |
InChI 键 |
BAJDJPFAYJAZRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC=C(C=C1)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



